molecular formula C16H18ClFN2O3 B11506951 Propyl 4-(2-chloro-6-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Propyl 4-(2-chloro-6-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11506951
M. Wt: 340.77 g/mol
InChI Key: WGIVDIUEFDXMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-(2-chloro-6-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with the following chemical formula: C22H24ClF4N3O. It belongs to the class of benzamides and contains a piperazino group. The compound’s molecular weight is approximately 457.89 g/mol .

Preparation Methods

The synthetic routes for this compound involve several steps

    Starting Materials: The synthesis begins with appropriate starting materials, including a piperazine derivative and a chloro-fluoro-substituted benzaldehyde.

    Condensation Reaction: The piperazine derivative reacts with the benzaldehyde under suitable conditions to form the core pyrimidine ring.

    Esterification: The carboxylic acid group is esterified with a propyl alcohol moiety.

    Fluorination and Chlorination: The final compound is fluorinated and chlorinated at specific positions.

Industrial production methods typically involve efficient and scalable processes to achieve high yields.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions, but they often involve modifications of the pyrimidine ring or the ester group.

Scientific Research Applications

    Medicine: Investigated for potential pharmaceutical applications due to its structural features.

    Chemistry: Used as a building block in organic synthesis.

    Biology: May interact with biological targets due to its aromatic and heterocyclic nature.

Mechanism of Action

    Targets: The compound likely interacts with specific receptors or enzymes.

    Pathways: Further research is needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to related compounds.

    Similar Compounds: Explore other pyrimidine derivatives or benzamides.

Properties

Molecular Formula

C16H18ClFN2O3

Molecular Weight

340.77 g/mol

IUPAC Name

propyl 6-(2-chloro-6-fluorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C16H18ClFN2O3/c1-4-8-23-15(21)12-9(2)20(3)16(22)19-14(12)13-10(17)6-5-7-11(13)18/h5-7,14H,4,8H2,1-3H3,(H,19,22)

InChI Key

WGIVDIUEFDXMPU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(N(C(=O)NC1C2=C(C=CC=C2Cl)F)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.